n-Methyl-d-valine
Overview
Description
n-Methyl-d-valine is a derivative of the amino acid valine, characterized by the presence of a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Methyl-d-valine can be synthesized through several methods. One common approach involves the N-methylation of d-valine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs microbial processes due to their high stereoselectivity and environmentally friendly nature. Microbial asymmetric degradation of dl-valine, microbial stereoselective hydrolysis of N-acyl-dl-valine by d-aminoacylase, and microbial specific hydrolysis of dl-5-isopropylhydantoin by d-hydantoinase coupled with d-carbamoylase are some of the methods used .
Chemical Reactions Analysis
Types of Reactions: n-Methyl-d-valine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methyl group attached to the nitrogen atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide can be employed under mild conditions
Major Products: The major products formed from these reactions include oxo derivatives, reduced amino acids, and substituted valine derivatives .
Scientific Research Applications
n-Methyl-d-valine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-Methyl-d-valine involves its interaction with specific molecular targets and pathways. It can act as a competitive inhibitor of enzymes that recognize valine, thereby affecting protein synthesis and function. Additionally, its incorporation into peptides can alter their structural and functional properties .
Comparison with Similar Compounds
- n-Methyl-l-valine
- n-Methyl-dl-valine
- n-Methyl-l-isoleucine
- n-Methyl-d-isoleucine
Comparison: n-Methyl-d-valine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its l-isomer, this compound exhibits different interactions with enzymes and receptors, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2R)-3-methyl-2-(methylamino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRVYNORCOYQT-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88930-14-7 | |
Record name | N-Methyl-D-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088930147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYL-D-VALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XK24U48VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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